molecular formula C14H13ClN2OS B2419485 N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide CAS No. 773861-06-6

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide

Cat. No.: B2419485
CAS No.: 773861-06-6
M. Wt: 292.78
InChI Key: XSWJXTKJIGXRBR-UHFFFAOYSA-N
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Description

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide is a synthetic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide typically involves the reaction of 2-chlorobenzaldehyde with thiosemicarbazide to form the thiazole ring. This intermediate is then reacted with 3-methylbut-2-enoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced thiazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorophenyl group can be substituted with other functional groups using reagents like sodium hydroxide or halogenating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium hydroxide in aqueous solution or halogenating agents like bromine in carbon tetrachloride.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, reduced thiazole derivatives, and various substituted thiazole compounds.

Scientific Research Applications

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and analgesic agent.

    Industry: Utilized in the development of dyes, biocides, and chemical reaction accelerators.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-2-(2,6-dichlorophenyl)acetamide
  • 2-(3-(4-chlorophenyl)-6-oxo-5,6-dihydropyridazin-1(4H)-yl)-N-(thiazol-2-yl)acetamide

Uniqueness

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide stands out due to its unique combination of a chlorophenyl group and a thiazole ring, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c1-9(2)7-13(18)17-14-16-12(8-19-14)10-5-3-4-6-11(10)15/h3-8H,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSWJXTKJIGXRBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)NC1=NC(=CS1)C2=CC=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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